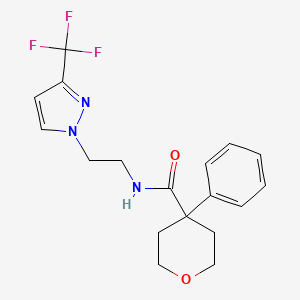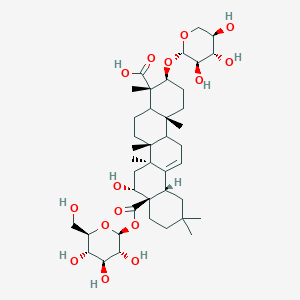![molecular formula C16H19N3O3S B2930156 N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide CAS No. 898455-13-5](/img/structure/B2930156.png)
N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” is a derivative of quinoline-8-sulfonamides . Quinoline-8-sulfonamides are known to be inhibitors of the tumor cell-specific M2 isoform of pyruvate kinase (PKM2) . PKM2 is a key glycolytic enzyme involved in the generation of ATP and is critical for cancer metabolism .
Synthesis Analysis
The synthesis of quinoline and its derivatives often involves the use of α,β-unsaturated aldehydes . A series of 8-quinolinesulfonamide derivatives of PKM2 modulators were designed using molecular docking and molecular dynamics techniques . New compounds were synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction .Molecular Structure Analysis
Quinoline-2,4-diones display different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety . X-ray structure analyses of numerous compounds of that class have shown that the structure of 1B is the most common form .Chemical Reactions Analysis
The reactions of quinoline derivatives often involve catalytic systems and synthetic advantages . The compound “N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide” could potentially undergo similar reactions.Scientific Research Applications
Quinoline and its Derivatives
Quinoline is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . It has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
2-Sulfonylquinolines
2-Sulfonylquinolines exhibit diverse biological activities and serve as important building blocks for complex molecules . A mild, efficient and practical protocol for the preparation of 2-sulfonylquinolines through CS2/Et2NH-induced deoxygenative C2-H sulfonylation of quinoline N-oxides with readily available RSO2Cl was developed .
Hybrid Quinoline-Sulfonamide Complexes
Hybrid quinoline-sulfonamide complexes have been designed . While the specific applications of these complexes are not detailed, the combination of quinoline and sulfonamide groups suggests potential applications in medicinal chemistry given the known biological activities of these moieties.
2-Cyanoethyl N,N,N′,N′-tetraisopropylphosphorodiamidite
This compound has been used in the preparation of prosphoramidite reagent, required for the synthesis of 12-mer oligodeoxyribonucleotide . It has also been used as a phosphorylating agent in the synthesis of 1,2-diacyl-sn-glycerophosphatidylserine .
Mechanism of Action
Target of Action
The primary targets of this compound are cholinesterase (ChE) and monoamine oxidase (MAO) . These enzymes play a significant role in the pathophysiology of Alzheimer’s disease (AD). Cholinesterase is involved in the production of acetylcholine, a neurotransmitter that plays a significant role in sleep, learning, attention, and sensitivity . Monoamine oxidase is an enzyme that regulates mood, emotions, and behavior .
Mode of Action
This compound acts as a dual inhibitor of MAOs and ChEs . It interacts with these enzymes, inhibiting their activity, which can increase the level of MAO and AChE in the presynaptic cleft and improve signaling . The compound exhibits potent inhibition against specific enzymes . Molecular docking studies have revealed critical interactions, specifically the hydrogen bonding interaction, π–π, π–alkyl, π–amid and π–sulfur interactions between the ligand and enzymes .
Biochemical Pathways
The compound affects the biochemical pathways associated with the production and regulation of acetylcholine and monoamine oxidase. By inhibiting ChE and MAO, it can increase the levels of these neurotransmitters in the brain, improving signaling . This can potentially alleviate symptoms associated with Alzheimer’s disease, such as cognitive decline .
Result of Action
The inhibition of ChE and MAO by this compound can lead to increased levels of acetylcholine and monoamine oxidase in the brain, improving signaling . This can potentially result in improved cognitive function in patients with Alzheimer’s disease .
Future Directions
properties
IUPAC Name |
N-(2-cyanoethyl)-N,3-dimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-11-14-10-13(23(21,22)18(2)7-4-6-17)9-12-5-3-8-19(15(12)14)16(11)20/h9-11H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZODCKVTBSPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)S(=O)(=O)N(C)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(2-cyanoethyl)-N,1-dimethyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2930075.png)
![6-[(4-Acetylphenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2930078.png)
![5-(6,7-dimethoxy-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-[3-(2-furyl)propyl]pentanamide](/img/structure/B2930079.png)


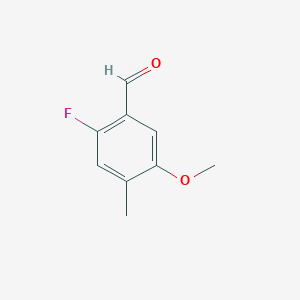
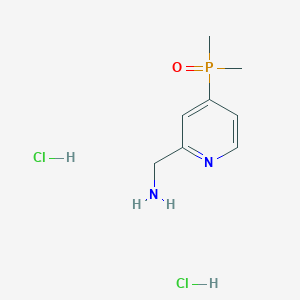
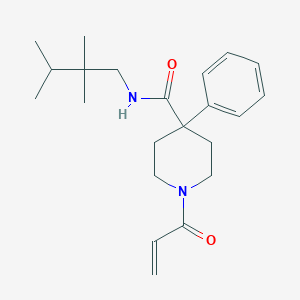


![2-[(3-Methoxyphenyl)methyl]azepane hydrochloride](/img/structure/B2930093.png)
